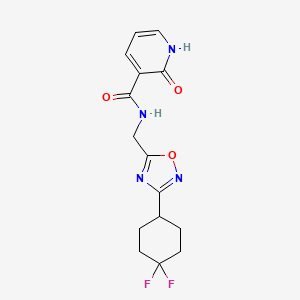![molecular formula C24H17ClN4O3 B2732725 3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-88-1](/img/no-structure.png)
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds similar to the one , specifically N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibition of bacterial and fungal growth, making them a subject of interest in the development of new antimicrobial agents (Akbari et al., 2008).
Potential as Antitumor and Antibacterial Agents
Another research explored 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, containing a 5-thio substituent with various phenyl groups including 4'-chlorophenyl, have shown potency against human TS and demonstrated antitumor and antibacterial potential (Gangjee et al., 1996).
Antibacterial Activity of Pyridonecarboxylic Acids
Research into pyridonecarboxylic acids, which are structurally related to pyrrolo[3,2-d]pyrimidines, revealed compounds with significant in vitro and in vivo antibacterial activity. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
A study focused on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are chemically related to the compound . These derivatives were synthesized with high yields and may be used in various applications, including the development of pharmaceuticals (Majumdar et al., 1998).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 1-naphthylamine to form an imine intermediate, which is then reacted with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthylamine", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthylamine in ethanol to form imine intermediate", "Step 2: Addition of ethyl acetoacetate to the imine intermediate and refluxing in ethanol to form pyrrole intermediate", "Step 3: Cyclization of pyrrole intermediate with urea in ethanol to form the final product" ] } | |
CAS-Nummer |
921805-88-1 |
Molekularformel |
C24H17ClN4O3 |
Molekulargewicht |
444.88 |
IUPAC-Name |
3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32) |
InChI-Schlüssel |
DCNRGXDQNNASJN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
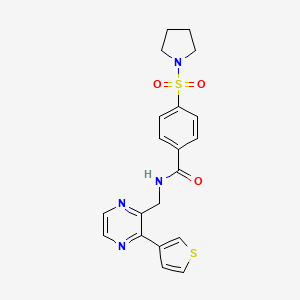
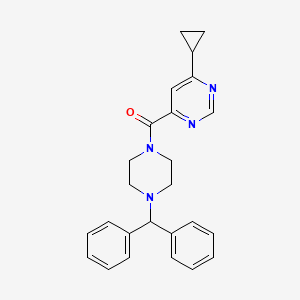
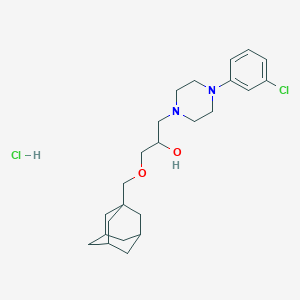
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
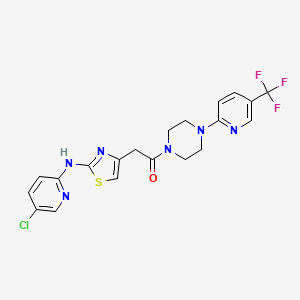
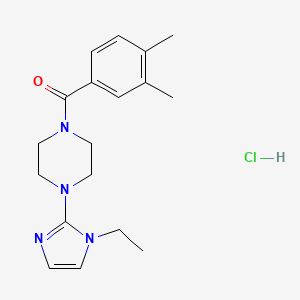
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)
